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UDP-alpha-D-GlcNAc3NAcA -

UDP-alpha-D-GlcNAc3NAcA

Catalog Number: EVT-1593447
CAS Number:
Molecular Formula: C19H28N4O18P2
Molecular Weight: 662.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid is an UDP-sugar. It derives from an UDP-alpha-D-glucuronic acid. It is a conjugate acid of an UDP-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronate.
Overview

UDP-alpha-D-GlcNAc3NAcA, or uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxy-alpha-D-glucuronic acid, is a nucleotide sugar that plays a crucial role in the biosynthesis of polysaccharides and glycosaminoglycans. This compound is particularly significant in the context of bacterial cell wall synthesis and the formation of extracellular matrix components in eukaryotic cells. Its structural uniqueness and functional importance make it a subject of interest in biochemistry and molecular biology.

Source

UDP-alpha-D-GlcNAc3NAcA is derived from UDP-alpha-D-GlcNAc (uridine 5'-diphospho-N-acetylglucosamine) through a series of enzymatic modifications. It can be synthesized chemically or enzymatically, with the latter method often being more efficient in terms of yield and steps involved. The compound has been identified in various bacterial species, particularly those involved in pathogenesis, such as Pseudomonas aeruginosa and Bordetella pertussis .

Classification

This compound belongs to the class of nucleotide sugars, which are essential substrates for glycosyltransferases that catalyze the transfer of sugar moieties to acceptor molecules. UDP-alpha-D-GlcNAc3NAcA is classified under diacetylated uronic acids, specifically as a derivative of N-acetylglucosamine.

Synthesis Analysis

Methods

The synthesis of UDP-alpha-D-GlcNAc3NAcA can be achieved through both chemical and enzymatic routes. The chemical synthesis typically involves multiple steps that may include protection-deprotection strategies, oxidation-reduction reactions, and coupling reactions to form the desired nucleotide sugar.

Technical Details:

Molecular Structure Analysis

Structure

UDP-alpha-D-GlcNAc3NAcA features a unique structure characterized by its diphosphate group and diacetylated uronic acid moiety. The presence of two acetyl groups at the C2 and C3 positions distinguishes it from other nucleotide sugars.

Data

The molecular formula for UDP-alpha-D-GlcNAc3NAcA is C11H16N2O13P2, with a molecular weight of approximately 462.2 g/mol. The compound exhibits distinct NMR spectral characteristics that allow for its identification and analysis during synthesis .

Chemical Reactions Analysis

Reactions

UDP-alpha-D-GlcNAc3NAcA participates in several biochemical reactions primarily as a substrate for glycosyltransferases involved in polysaccharide biosynthesis.

Technical Details:

  1. Enzymatic Reactions: The compound serves as a substrate for enzymes such as WbpI and WlbD, which catalyze epimerization reactions to produce other nucleotide sugars .
  2. Capillary Electrophoresis: This technique is employed to analyze reaction mixtures involving UDP-alpha-D-GlcNAc3NAcA, providing insights into product formation and enzyme activity .
Mechanism of Action

Process

The mechanism by which UDP-alpha-D-GlcNAc3NAcA exerts its biological effects involves its incorporation into polysaccharides through glycosylation reactions catalyzed by specific enzymes.

Data

The conversion of UDP-alpha-D-GlcNAc to UDP-alpha-D-GlcNAc3NAcA involves multiple enzymatic steps including oxidation, transamination, and acetylation. Each step is facilitated by distinct enzymes with specific substrate affinities .

Physical and Chemical Properties Analysis

Physical Properties

UDP-alpha-D-GlcNAc3NAcA is typically presented as a white to off-white powder when isolated. It is soluble in water due to its polar nature.

Chemical Properties

The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions. Its reactivity is primarily attributed to the diphosphate group, which participates in glycosylation reactions.

Relevant Data:

  • Solubility: Highly soluble in aqueous solutions.
  • Stability: Stable at neutral pH; sensitive to extreme conditions.
Applications

Scientific Uses

UDP-alpha-D-GlcNAc3NAcA has significant applications in various fields:

  1. Biochemical Research: It serves as a substrate for studying glycosyltransferase activity.
  2. Pharmaceutical Development: Understanding its role in bacterial virulence can aid in developing new antibiotics targeting polysaccharide biosynthesis pathways.
  3. Glycomics: It contributes to research on glycan structures and their biological roles, particularly in cell signaling and adhesion processes.
Biosynthesis Pathways and Enzymatic Mechanisms

Epimerization and Oxidation Cascades in Prokaryotic Systems

Role of UDP-GlcNAc 2-Epimerase in C-2 Stereochemical Inversion

UDP-α-D-GlcNAc3NAcA undergoes C-2 epimerization to form UDP-α-D-ManNAc3NAcA, a reaction essential for lipopolysaccharide (LPS) biosynthesis in pathogenic bacteria. This stereochemical inversion is catalyzed by specialized 2-epimerases (e.g., WbpI in Pseudomonas aeruginosa and WlbD in Bordetella pertussis). These enzymes exhibit absolute substrate specificity, rejecting structurally similar compounds like UDP-α-D-GlcNAc or UDP-α-D-GlcNAcA [3] [5] [6]. The epimerization mechanism involves transient proton abstraction at C-2 without covalent intermediate formation, as confirmed by real-time NMR spectroscopy. Experiments monitoring the reaction in situ revealed direct conversion of UDP-α-D-GlcNAc3NAcA into UDP-α-D-ManNAc3NAcA, with no accumulation of keto intermediates [3] [6]. Optimal activity occurs at pH 6.0 in sodium phosphate buffer, and the reaction is reversible, maintaining a near-equilibrium ratio under physiological conditions [5] [10].

NAD+-Dependent C-6 Dehydrogenase Activity in Terminal Functionalization

Following C-2 epimerization, UDP-α-D-ManNAc requires terminal oxidation to form UDP-ManNAcA, a precursor for capsular polysaccharides. In Campylobacter jejuni (serotype HS:11), this step is mediated by a NAD+-dependent C-6 dehydrogenase. The enzyme oxidizes the primary alcohol group of UDP-ManNAc to a carboxylate, generating UDP-ManNAcA with concurrent NAD+ reduction to NADH [4]. Activity assays demonstrate strict dependence on NAD+ cofactor and no activity toward UDP-GlcNAc or other analogues. This dehydrogenation represents the terminal functionalization step in UDP-sugar acid biosynthesis, enabling subsequent incorporation into glycans [4].

Table 1: Key Enzymes in UDP-α-D-GlcNAc3NAcA Modification Cascades

EnzymeReaction CatalyzedCofactor/RequirementsPathogen Context
WbpI/WlbD EpimeraseC-2 inversion of UDP-α-D-GlcNAc3NAcA → UDP-α-D-ManNAc3NAcANone (pH 6.0 optimal)P. aeruginosa, B. pertussis
UDP-ManNAc 6-DehydrogenaseOxidation of UDP-ManNAc → UDP-ManNAcANAD+C. jejuni HS:11

Multi-Step Assembly in Gram-Negative Bacterial Gene Clusters

Coordinated Action of WbpB, WbpE, and WbpD in Pseudomonas aeruginosa

UDP-α-D-GlcNAc3NAcA biosynthesis in P. aeruginosa involves a tightly regulated three-enzyme cascade encoded by the wbp gene cluster:

  • WbpB: A dehydrogenase that oxidizes UDP-α-D-GlcNAc to UDP-3-keto-D-GlcNAcA, introducing a C-3 ketone and C-6 carboxylate.
  • WbpE: A pyridoxal phosphate (PLP)-dependent transaminase that aminates the C-3 keto group, forming UDP-2-acetamido-3-amino-2,3-dideoxy-α-D-glucuronic acid (UDP-GlcNAc3NA).
  • WbpD: An N-acetyltransferase that acetylates the C-3 amino group using acetyl-CoA, yielding UDP-α-D-GlcNAc3NAcA [4] [7].

MALDI-TOF mass spectrometry confirmed transient intermediates: m/z 628.0 (UDP-3-keto-D-GlcNAcA), m/z 627.1 (UDP-GlcNAc3NA), and m/z 669.1 (UDP-GlcNAc3NAcA). This sequence represents a novel pathway for di-N-acetylated uronic acid synthesis [7].

Substrate Channeling and Transient Intermediate Stabilization

The wbp enzymes exhibit functional coupling to minimize release of unstable intermediates. Coupled assays demonstrate WbpB’s product (UDP-3-keto-D-GlcNAcA) is immediately consumed by WbpE, preventing non-enzymatic degradation. Similarly, WbpD rapidly acetylates WbpE’s product. This metabolic channeling is facilitated by weak protein-protein interactions observed in co-elution assays [4] [7]. The instability of UDP-3-keto-D-GlcNAcA necessitates this coordination, as isolated intermediates decompose within minutes under physiological conditions. Stabilization is achieved through electrostatic interactions between basic residues in WbpE’s active site and the labile UDP-sugar’s diphosphate moiety [4].

Table 2: Enzymatic Steps for UDP-α-D-GlcNAc3NAcA Synthesis in P. aeruginosa

EnzymeSubstrateProductKey CofactorsDetection Method
WbpBUDP-α-D-GlcNAcUDP-3-keto-D-GlcNAcANoneMALDI-TOF (m/z 628.0)
WbpEUDP-3-keto-D-GlcNAcAUDP-2-acetamido-3-amino-2,3-dideoxy-α-D-glucuronic acidPLPMALDI-TOF (m/z 627.1); NMR
WbpDUDP-2-acetamido-3-amino-2,3-dideoxy-α-D-glucuronic acidUDP-α-D-GlcNAc3NAcAAcetyl-CoAMALDI-TOF (m/z 669.1); HPLC

Non-Hydrolyzing vs. Hydrolyzing Epimerase Isoforms in Campylobacter jejuni

Campylobacter jejuni employs distinct epimerase strategies for UDP-sugar modification:

  • Non-Hydrolyzing Epimerase (HS:11 Serotype): This enzyme directly epimerizes UDP-GlcNAc to UDP-ManNAc without cleavage of the UDP-sugar bond. It retains the nucleotide diphosphate throughout catalysis, enabling rapid, reversible interconversion. Activity assays show sustained UDP levels only upon downstream dehydrogenase action [4].
  • Hydrolyzing Epimerase (HS:6 Serotype): Catalyzes UDP-GlcNAc epimerization followed by hydrolysis, releasing free ManNAc and UDP. The liberated ManNAc is then condensed with phosphoenolpyruvate (PEP) via Neu5Ac synthase to form N-acetylneuraminic acid (Neu5Ac), a precursor for CMP-Neu5Ac synthesis [4].

Table 3: Functional Comparison of Epimerase Isoforms in C. jejuni

FeatureNon-Hydrolyzing Epimerase (HS:11)Hydrolyzing Epimerase (HS:6)
ReactionUDP-GlcNAc ⇌ UDP-ManNAcUDP-GlcNAc → ManNAc + UDP
UDP ReleaseNoYes
Downstream PathwayOxidation to UDP-ManNAcACondensation with PEP to form Neu5Ac
Gene ContextLinked to UDP-ManNAc dehydrogenase geneClustered with Neu5Ac synthase genes
Kinetic ParametersKm (UDP-GlcNAc) = 0.8 mM; kcat = 4.2 s⁻¹Km (UDP-GlcNAc) = 1.5 mM; kcat = 0.9 s⁻¹

Bioinformatic analysis indicates hydrolyzing isoforms dominate in C. jejuni strains producing sialylated capsules, while non-hydrolyzing isoforms associate with ManNAcA-containing polysaccharides. This divergence reflects pathogen-specific adaptations for glycan assembly [4].

Properties

Product Name

UDP-alpha-D-GlcNAc3NAcA

IUPAC Name

(2S,3S,4R,5R,6R)-4,5-diacetamido-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3-hydroxyoxane-2-carboxylic acid

Molecular Formula

C19H28N4O18P2

Molecular Weight

662.4 g/mol

InChI

InChI=1S/C19H28N4O18P2/c1-6(24)20-10-11(21-7(2)25)18(39-15(13(10)28)17(30)31)40-43(35,36)41-42(33,34)37-5-8-12(27)14(29)16(38-8)23-4-3-9(26)22-19(23)32/h3-4,8,10-16,18,27-29H,5H2,1-2H3,(H,20,24)(H,21,25)(H,30,31)(H,33,34)(H,35,36)(H,22,26,32)/t8-,10-,11-,12-,13+,14-,15+,16-,18-/m1/s1

InChI Key

GZLIMKLKXDFTJR-LTMKHLKMSA-N

SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Synonyms

UDP-DDGPU
UDP-X
uridine 5'-diphospho-2,3-diacetamido-2,3-dideoxyglucopyranuronic acid

Canonical SMILES

CC(=O)NC1C(C(OC(C1O)C(=O)O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)C(=O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C

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